molecular formula C11H20O4 B2513416 Ethyl 2-(3-ethoxyoxan-4-yl)acetate CAS No. 2104546-46-3

Ethyl 2-(3-ethoxyoxan-4-yl)acetate

Cat. No. B2513416
CAS RN: 2104546-46-3
M. Wt: 216.277
InChI Key: HTXQFDSQCCUSSI-UHFFFAOYSA-N
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Description

Ethyl 2-(3-ethoxyoxan-4-yl)acetate, also known as Ethyl tetrahydropyran-4-ylacetate, is a chemical compound with the molecular formula C9H16O3 . It is a derivative of tetrahydropyran, which is a six-membered ring containing one oxygen atom . This compound is also related to ethyl acetate, a simple carboxylate ester known for its characteristic sweet smell .


Synthesis Analysis

The synthesis of Ethyl 2-(3-ethoxyoxan-4-yl)acetate or similar compounds often involves multicomponent reactions . For instance, Acetoacetic Ester Synthesis, a method used to produce ketones, could potentially be used in the synthesis of this compound . This process involves the formation of an enolate, alkylation, and decarboxylation .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-ethoxyoxan-4-yl)acetate can be analyzed using various techniques. For instance, Nuclear Magnetic Resonance (NMR) spectra can provide valuable information about the structure of the molecule . The ethoxy group of the ester is easily identified by the typical four-three pattern of resonance lines .

Safety And Hazards

The safety data sheet for a related compound, ethyl acetate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, can cause serious eye irritation, and may cause drowsiness or dizziness .

properties

IUPAC Name

ethyl 2-(3-ethoxyoxan-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-3-14-10-8-13-6-5-9(10)7-11(12)15-4-2/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXQFDSQCCUSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1COCCC1CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-ethoxyoxan-4-yl)acetate

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